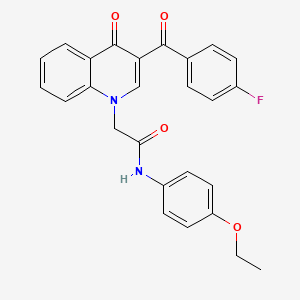

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

Description

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic small molecule featuring a quinolin-4-one core substituted at position 3 with a 4-fluorobenzoyl group and at position 1 with an acetamide linker bearing a 4-ethoxyphenyl moiety. This compound belongs to the broader class of 4-oxoquinoline derivatives, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4/c1-2-33-20-13-11-19(12-14-20)28-24(30)16-29-15-22(25(31)17-7-9-18(27)10-8-17)26(32)21-5-3-4-6-23(21)29/h3-15H,2,16H2,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGXWNIRZXWZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through nucleophilic substitution reactions, where the quinoline derivative reacts with 4-ethoxyphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4-fluorobenzoyl and 4-ethoxyphenyl substituents. Key analogues and their differentiating features include:

Key Observations :

- Quinoline vs. Quinazoline Cores: The 4-oxoquinoline core in the target compound differs from quinazolinone derivatives (e.g., ), which often exhibit higher yields (e.g., 76–83% for quinazolinones vs. 38–68% for quinolines) .

- Substituent Impact: The 4-fluorobenzoyl group may enhance lipophilicity and target binding compared to non-fluorinated analogs. For example, sulfonyl substituents (as in ) could alter electronic properties and solubility.

- Tautomerism: Thiazolidinone analogs (e.g., 3c-I/3c-A in ) exist as tautomeric mixtures, which may affect reactivity and bioactivity.

Pharmacokinetic Predictions

Bioinformatics analysis of phthalimide analogs () predicts:

- High intestinal absorption (75–90%).

- Blood-brain barrier (BBB) penetration, relevant for CNS-targeted drugs.

- Molecular targets: MAO B, COX-2, and NF-κB. The target compound’s 4-fluorobenzoyl group may further optimize these properties due to fluorine’s electronegativity and metabolic stability.

Biological Activity

N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a compound that belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing research findings, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a quinoline core with a fluorobenzoyl moiety and an ethoxyphenyl group, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Weight | 458.5 g/mol |

| LogP | 4.2438 |

| Polar Surface Area | 59.723 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research suggests that it may modulate the activity of specific enzymes and receptors, influencing pathways such as:

- Signal Transduction : The compound may affect signaling pathways critical for cell growth and differentiation.

- Gene Expression : By binding to nuclear receptors, it can alter the expression of genes involved in various cellular processes.

- Metabolic Processes : It may influence metabolic pathways through enzyme inhibition or activation.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. For instance:

- In vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

- Case Study : In a recent study published in Cancer Letters, this compound was shown to inhibit tumor growth in xenograft models by downregulating key oncogenes while upregulating tumor suppressor genes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate that it possesses significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis.

- Fungal Activity : Preliminary data suggest antifungal properties against Candida albicans, with potential applications in treating fungal infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.